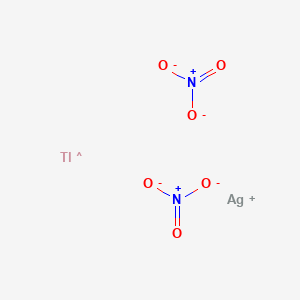
Silver thallium dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver thallium dinitrate is a chemical compound with the formula AgN₂O₆Tl It is composed of silver, thallium, and nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver thallium dinitrate can be synthesized through the reaction of silver nitrate (AgNO₃) and thallium nitrate (TlNO₃) in an aqueous solution. The reaction typically involves mixing equimolar amounts of the two nitrates in water, followed by crystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Silver thallium dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Higher oxidation state compounds of silver and thallium.
Reduction: Lower oxidation state compounds of silver and thallium.
Substitution: Compounds with different anions replacing the nitrate ions.
Aplicaciones Científicas De Investigación
Silver thallium dinitrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of silver thallium dinitrate involves its interaction with molecular targets and pathways within biological systems. The compound can release silver and thallium ions, which interact with cellular components, leading to various biochemical effects. These interactions can result in antimicrobial activity, disruption of cellular processes, and other biological effects .
Comparación Con Compuestos Similares
Silver thallium dinitrate can be compared with other similar compounds, such as:
Silver Nitrate (AgNO₃): Known for its antimicrobial properties and use in various chemical reactions.
Thallium Nitrate (TlNO₃): Used in chemical synthesis and industrial applications.
Silver Thallium Sulfate (Ag₂Tl₂(SO₄)₃): Another compound containing silver and thallium, used in specialized applications.
Uniqueness: this compound is unique due to its combination of silver and thallium ions, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
25822-21-3 |
|---|---|
Fórmula molecular |
AgN2O6Tl- |
Peso molecular |
436.26 g/mol |
InChI |
InChI=1S/Ag.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1; |
Clave InChI |
UIYSFKRGDJYOFZ-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+].[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


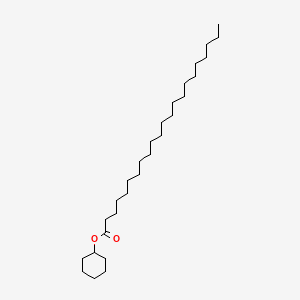
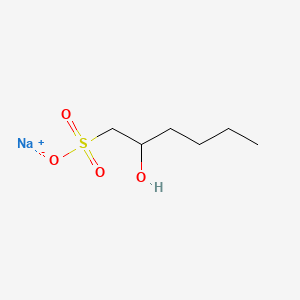
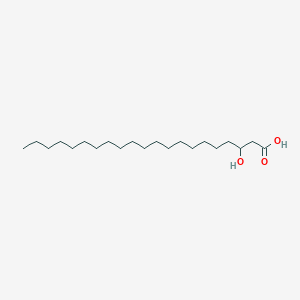
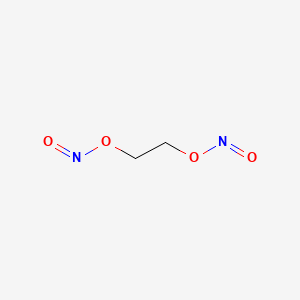

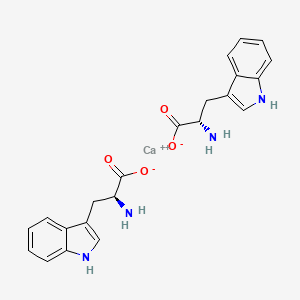
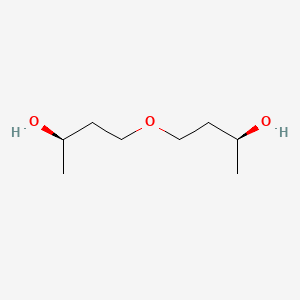
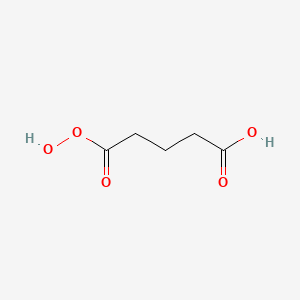



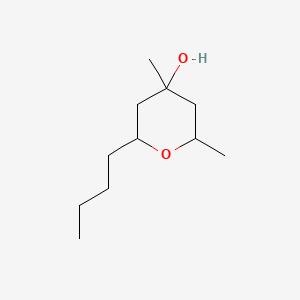
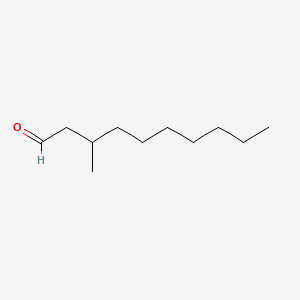
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
